molecular formula C10H12N6O2 B4495395 1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione CAS No. 106087-30-3

1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione

Cat. No.: B4495395
CAS No.: 106087-30-3
M. Wt: 248.24 g/mol
InChI Key: NDTSEHKILCGGKQ-UHFFFAOYSA-N
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Description

1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C10H12N6O2 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is 248.10217365 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Synthesis and Biological Evaluation: A study described the synthesis of triazino and triazolo[4,3-e]purine derivatives, including 3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, for potential use in anticancer, anti-HIV, and antimicrobial activities. One compound showed considerable activity against various cancer cell lines, moderate anti-HIV activity, and significant antimicrobial effects against specific bacteria strains (Ashour et al., 2012).

Antitumor Activity and Vascular Relaxing Effect

  • Synthesis and Biological Activities of Purino Derivatives: Novel purino derivatives, including [1,2,4]triazino[3,2-f]purines, were synthesized and tested for antitumor activity and vascular relaxing effects. Some compounds showed activity against P388 leukemia, although no potent vascular relaxing effects were observed (Ueda et al., 1987).

Synthesis for Potential Anticancer Applications

  • Design and Synthesis for Anticancer Activity: Research on the synthesis of various fused purine analogues, including [1,2,4]triazino[4,3-i]purines, was conducted. Several compounds showed potent anticancer activity against numerous cancer cell lines, suggesting potential therapeutic applications (Hassan et al., 2017).

Synthesis of Fused [1,2,3]Triazolo Purines as Anti-Proliferative Agents

  • Novel Fused Triazolo Pyrrolo Purines: A series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for anti-proliferative activity against human cancer cell lines. Two derivatives showed strong activity comparable to the standard drug doxorubicin, indicating their potential as anticancer agents (Sucharitha et al., 2021).

Properties

IUPAC Name

3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-4-5(2)16-6-7(11-9(16)14-13-4)15(3)10(18)12-8(6)17/h5H,1-3H3,(H,11,14)(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSEHKILCGGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC2=NC3=C(N12)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909907
Record name 6-Hydroxy-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purin-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106087-30-3
Record name (1,2,4)Triazino(3,4-f)purine-6,8(7H,9H)-dione, 1,4-dihydro-3,4,9-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106087303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purin-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Reactant of Route 2
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Reactant of Route 3
Reactant of Route 3
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Reactant of Route 4
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Reactant of Route 5
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Reactant of Route 6
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione

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